molecular formula C18H25NO6 B13348354 2,5-Dimethylpiperidin-4-yl benzoate succinate

2,5-Dimethylpiperidin-4-yl benzoate succinate

Cat. No.: B13348354
M. Wt: 351.4 g/mol
InChI Key: UKXHOQIRXDNUAA-UHFFFAOYSA-N
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Description

2,5-Dimethylpiperidin-4-yl benzoate succinate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylpiperidin-4-yl benzoate succinate typically involves the reaction of 2,5-dimethylpiperidine with benzoic acid or its derivatives under esterification conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and an appropriate solvent like toluene or dichloromethane. The reaction mixture is heated under reflux to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylpiperidin-4-yl benzoate succinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

2,5-Dimethylpiperidin-4-yl benzoate succinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dimethylpiperidin-4-yl benzoate succinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylpiperidin-4-yl benzoate
  • 2,6-Dimethylpiperidin-4-yl benzoate
  • 2,5,5-Trisubstituted piperidines

Uniqueness

2,5-Dimethylpiperidin-4-yl benzoate succinate is unique due to the presence of both benzoate and succinate groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack one of these functional groups.

Properties

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

butanedioic acid;(2,5-dimethylpiperidin-4-yl) benzoate

InChI

InChI=1S/C14H19NO2.C4H6O4/c1-10-9-15-11(2)8-13(10)17-14(16)12-6-4-3-5-7-12;5-3(6)1-2-4(7)8/h3-7,10-11,13,15H,8-9H2,1-2H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

UKXHOQIRXDNUAA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1)C)OC(=O)C2=CC=CC=C2.C(CC(=O)O)C(=O)O

Origin of Product

United States

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